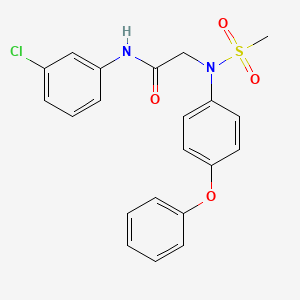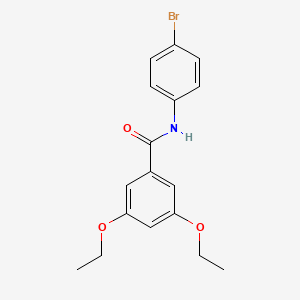![molecular formula C20H32N2O4S B6053427 1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol](/img/structure/B6053427.png)
1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidin-4-ol core, which is a common motif in medicinal chemistry, and is functionalized with a thiomorpholine group, a methoxyphenyl group, and a hydroxypropoxy group.
Preparation Methods
The synthesis of 1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol involves multiple steps, typically starting with the preparation of the piperidin-4-ol core. The synthetic route often includes:
Formation of the Piperidin-4-ol Core: This can be achieved through the reduction of piperidin-4-one using reducing agents such as sodium borohydride.
Functionalization: The piperidin-4-ol core is then functionalized with the thiomorpholine group, methoxyphenyl group, and hydroxypropoxy group through various substitution reactions.
Chemical Reactions Analysis
1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol undergoes several types of chemical reactions:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a ligand for various biological receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, such as the CCR5 receptor, through a strong salt-bridge interaction facilitated by its basic nitrogen atom. This binding inhibits the receptor’s activity, which can modulate various biological pathways .
Comparison with Similar Compounds
1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol can be compared to other piperidin-4-ol derivatives:
Maraviroc: A well-known CCR5 antagonist used in the treatment of HIV.
Other Piperidin-4-ol Derivatives: These compounds often exhibit similar biological activities but differ in their specific functional groups, which can affect their binding affinity and selectivity for various receptors.
Properties
IUPAC Name |
1-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-25-20-12-16(13-21-6-4-17(23)5-7-21)2-3-19(20)26-15-18(24)14-22-8-10-27-11-9-22/h2-3,12,17-18,23-24H,4-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLZZQCWJMLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)O)OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B6053350.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6053358.png)
![5-Bromo-2-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B6053363.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)
![1-(cyclohexylmethyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6053374.png)
![2-{[5-(acetylamino)-6-hydroxy-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B6053375.png)
![Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate](/img/structure/B6053382.png)
![[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B6053386.png)

![2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B6053408.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)


![6-methyl-4-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)thio]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B6053432.png)
